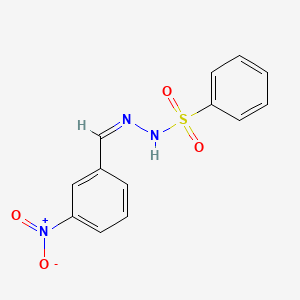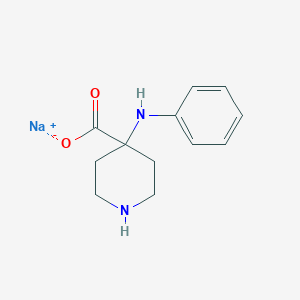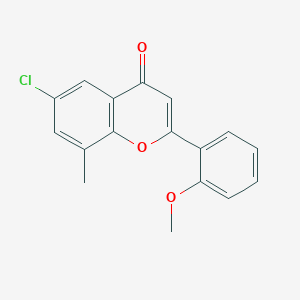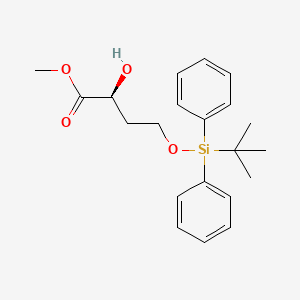
1,3-Bis(4-iodophenyl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-iodophenyl)propane-1,3-dione is an organic compound with the molecular formula C15H10I2O2 It is a derivative of propane-1,3-dione, where two iodine atoms are substituted at the para positions of the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(4-iodophenyl)propane-1,3-dione can be synthesized through a multi-step process. One common method involves the reaction of 4-iodobenzaldehyde with acetone in the presence of a base, followed by oxidation to form the desired diketone . The reaction conditions typically include:
Reagents: 4-iodobenzaldehyde, acetone, base (e.g., sodium hydroxide)
Solvents: Methanol, water
Temperature: Room temperature
Reaction Time: 12 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-iodophenyl)propane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The diketone can be reduced to the corresponding diol or oxidized to form more complex structures.
Complex Formation: It can form complexes with metals, such as copper, under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with azide or thiol groups replacing iodine.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Products with hydroxyl groups replacing carbonyl groups.
Aplicaciones Científicas De Investigación
1,3-Bis(4-iodophenyl)propane-1,3-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Potential use in the development of fluorescent probes and sensors.
Medicine: Investigated for its potential in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-iodophenyl)propane-1,3-dione involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(4-hydroxyphenyl)propane-1,3-dione: Similar structure but with hydroxyl groups instead of iodine.
1,3-Bis(4-bromophenyl)propane-1,3-dione: Bromine atoms instead of iodine.
1,3-Bis(4-methoxyphenyl)propane-1,3-dione: Methoxy groups instead of iodine.
Uniqueness
1,3-Bis(4-iodophenyl)propane-1,3-dione is unique due to the presence of iodine atoms, which impart distinct reactivity and properties. The iodine atoms make it suitable for specific substitution reactions and complex formation with metals, which are not as easily achieved with other similar compounds.
Propiedades
Fórmula molecular |
C15H10I2O2 |
|---|---|
Peso molecular |
476.05 g/mol |
Nombre IUPAC |
1,3-bis(4-iodophenyl)propane-1,3-dione |
InChI |
InChI=1S/C15H10I2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-8H,9H2 |
Clave InChI |
MRKSUTGTXLYQJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4R,12R)-3-oxa-10-azatetracyclo[5.4.1.01,10.04,12]dodec-7-ene](/img/structure/B11830621.png)
![1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B11830626.png)

![8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane](/img/structure/B11830635.png)







![[(2S,4S,5S,6R)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl benzoate](/img/structure/B11830683.png)


